N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-6-8(20-5-14-6)10(18)13-4-7-15-16-9-11(19)12-2-3-17(7)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPRABCQUSEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met/VEGFR-2 kinases, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that regulate cell growth and survival. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells. It has shown satisfactory antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. Moreover, it has been observed to induce apoptosis in these cells.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a triazolo-pyrazine core and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 296.34 g/mol. The presence of the hydroxyl group at the 8-position of the triazole ring is crucial for its biological activity.
-
Receptor Antagonism :
- The compound has been identified as a selective antagonist of the neurokinin-3 (NK-3) receptor. This receptor plays a vital role in various physiological processes, including pain perception and reproductive functions. Antagonism of NK-3 receptors has been associated with potential therapeutic effects in conditions such as anxiety and depression .
-
Antimicrobial Activity :
- This compound exhibits antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
-
Anticancer Potential :
- Studies suggest that this compound may act as a dual inhibitor of c-Met and VEGFR-2, both of which are receptor tyrosine kinases involved in tumor growth and angiogenesis. By inhibiting these pathways, the compound could potentially slow down or halt tumor progression.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | NK-3 receptor antagonist | 0.5 - 10 | Effective in reducing anxiety-like behavior in animal models |
| N-(picolinamide derivative) | c-Met/VEGFR-2 inhibitor | 0.016 - 20 | Shows promise in inhibiting tumor growth |
| Analog A (similar structure) | Antimicrobial activity | 5 - 15 | Effective against Gram-positive bacteria |
Case Studies
-
Neurokinin Receptor Studies :
- In preclinical studies involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The observed effects were attributed to the compound's antagonistic action on NK-3 receptors.
- Antitumor Efficacy :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a broader class of triazolopyrazine derivatives with diverse carboxamide substituents. Below is a detailed comparison with structurally related compounds, emphasizing key structural variations and their hypothesized biological implications.
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide ()
- Structural Differences :
- The triazolopyrazine core bears a methoxy group at position 8 instead of hydroxy.
- The carboxamide group is linked to a benzothiadiazole ring instead of a methylthiazole.
- The benzothiadiazole moiety introduces a larger aromatic system, which may enhance π-π stacking but reduce solubility.
- Synthesis : Prepared via coupling reactions similar to the target compound, with methoxy substitution likely introduced during triazolopyrazine synthesis .
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()
- Structural Differences :
- The carboxamide group is attached to a 2-phenyl-1,2,3-triazole instead of methylthiazole.
- The triazole ring offers additional hydrogen-bonding sites, which could modulate target affinity .
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides ()
- Structural Differences :
- These compounds feature alkylcarboxamide chains (e.g., 2–3 carbon atoms) linked to the triazolopyrazine core.
- The core is substituted with an 8-oxo group instead of hydroxy.
- Implications :
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide ()
- Structural Differences: The triazolopyrazine core is substituted with an 8-amino group and fused to a 2-oxothiazolidine ring.
Comparative Data Table
Q & A
Q. What are the common synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide?
The synthesis involves multi-step organic reactions, starting with the cyclization of the triazolo-pyrazine core. Key steps include:
- Heterocyclization : Refluxing intermediates with diethyl oxalate in THF to form fused heteropolycyclic systems (e.g., triazolo-pyrazine) .
- Functionalization : Coupling the triazolo-pyrazine moiety with thiazole-carboxamide via nucleophilic substitution or condensation reactions, often under inert atmospheres to prevent oxidation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from solvents like methanol to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign proton and carbon environments, particularly for distinguishing regioisomers .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
- Elemental Analysis : Quantitative determination of C, H, N, and S content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers optimize the yield during the heterocyclization step in the synthesis?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Use : Sodium hydride or phosphorus oxychloride to accelerate cyclization .
- Temperature Control : Reflux conditions (e.g., 80–100°C) to drive equilibrium toward product formation .
- Inert Atmosphere : Nitrogen or argon to prevent side reactions with moisture or oxygen .
Q. What strategies are recommended for resolving conflicting spectroscopic data (e.g., NMR shifts) during structural elucidation?
Contradictory data can be addressed by:
- 2D NMR Techniques : COSY, HSQC, or HMBC to resolve overlapping signals and confirm connectivity .
- Comparative Analysis : Cross-referencing with spectra of structurally analogous compounds (e.g., triazolo-pyrazine derivatives) .
- Mass Spectrometry Validation : HRMS fragmentation patterns to corroborate proposed structures .
Q. How can molecular docking studies guide the investigation of this compound's biological targets?
Docking workflows include:
- Target Selection : Prioritize enzymes with known relevance to triazolo-pyrazine derivatives (e.g., 14-α-demethylase for antifungal activity) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. What experimental approaches are suitable for analyzing the compound's reactivity under varying pH conditions?
Methodologies include:
- pH-Dependent Kinetic Studies : Monitor reaction rates in buffered solutions (pH 3–10) using UV-Vis spectroscopy or HPLC .
- Stability Testing : Accelerated degradation studies to identify labile functional groups (e.g., hydrolysis of the carboxamide moiety) .
Q. How should researchers design assays to evaluate the compound's enzyme inhibition potential?
Key considerations for assay design:
- In Vitro Enzyme Assays : Use recombinant enzymes (e.g., CYP51) with fluorogenic or chromogenic substrates to measure inhibition .
- Dose-Response Curves : Determine IC50 values using serial dilutions of the compound .
- Controls : Include positive controls (e.g., ketoconazole for CYP51) and negative controls to validate specificity .
Data Contradiction and Optimization
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate Docking Parameters : Adjust grid box size, flexibility of active-site residues, or solvation models .
- Experimental Replication : Repeat assays under standardized conditions to rule out variability .
- Structural Analog Testing : Compare results with derivatives to identify pharmacophore requirements .
Q. What steps are critical for scaling up the synthesis without compromising purity?
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to detect impurities .
- Solvent Recycling : Optimize solvent recovery systems to reduce costs and environmental impact .
- Crystallization Optimization : Use anti-solvent addition or controlled cooling to enhance crystal purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
